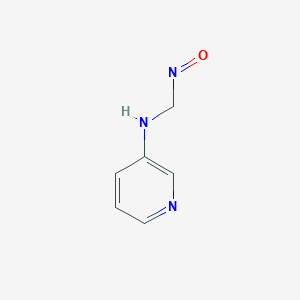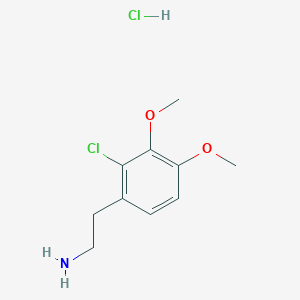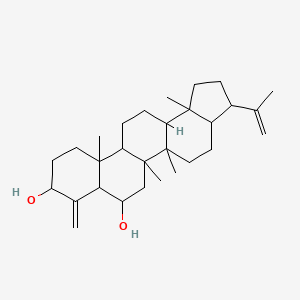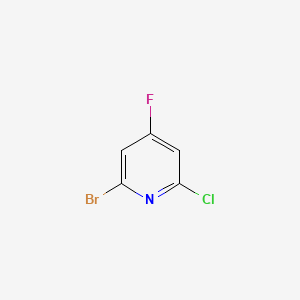![molecular formula C18H30N2O5S B12292105 tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hidroxípropil)-N-[2-[(4-metilfenil)sulfonilamino]propil]carbamato de terc-butilo: es un compuesto orgánico sintético que pertenece a la clase de los carbamatos. Los carbamatos se utilizan ampliamente en varios campos, incluidos los productos farmacéuticos, la agricultura y la ciencia de los materiales. Este compuesto se caracteriza por la presencia de un grupo terc-butilo, un grupo hidroxípropil y un grupo sulfonilamino unidos a un esqueleto de carbamato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(3-hidroxípropil)-N-[2-[(4-metilfenil)sulfonilamino]propil]carbamato de terc-butilo generalmente implica múltiples pasos. Una ruta común podría incluir:
Formación del esqueleto de carbamato: Esto se puede lograr haciendo reaccionar isocianato de terc-butilo con una amina adecuada.
Introducción del grupo hidroxípropil: Este paso podría implicar la reacción del intermedio con 3-cloropropanol en condiciones básicas.
Unión del grupo sulfonilamino: Esto se puede hacer haciendo reaccionar el intermedio con cloruro de 4-metilbencenosulfonilo en presencia de una base como la trietilamina.
Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se podrían emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El grupo hidroxípropil puede sufrir oxidación para formar un grupo carbonilo.
Reducción: El grupo sulfonilamino se puede reducir a una amina en condiciones específicas.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Oxidación: Reactivos como PCC (Clorocromato de piridinio) o KMnO4 (Permanganato de potasio).
Reducción: Reactivos como LiAlH4 (Hidruro de aluminio y litio) o H2/Pd (Hidrógeno con catalizador de paladio).
Sustitución: Reactivos como SOCl2 (Cloruro de tionilo) o PBr3 (Tribromuro de fósforo).
Productos principales:
Oxidación: Formación de una cetona o un aldehído.
Reducción: Formación de una amina.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química:
- Utilizado como intermedio en la síntesis de moléculas más complejas.
- Estudiado por su reactividad y estabilidad en diversas condiciones.
Biología:
- Posible uso en el desarrollo de inhibidores enzimáticos.
- Estudiado por sus interacciones con macromoléculas biológicas.
Medicina:
- Investigado por su potencial como candidato a fármaco.
- Estudiado por sus propiedades farmacocinéticas y farmacodinámicas.
Industria:
- Utilizado en la producción de productos químicos especiales.
- Posibles aplicaciones en ciencia de materiales para el desarrollo de nuevos polímeros.
Mecanismo De Acción
El mecanismo de acción del N-(3-hidroxípropil)-N-[2-[(4-metilfenil)sulfonilamino]propil]carbamato de terc-butilo dependería de su aplicación específica. Por ejemplo, si se usa como inhibidor enzimático, podría interactuar con el sitio activo de la enzima, bloqueando su actividad. Los objetivos moleculares y las vías involucradas variarían según el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares:
- N-(3-hidroxípropil)-N-[2-(fenilsulfonilamino)propil]carbamato de terc-butilo
- N-(3-hidroxípropil)-N-[2-(metilsulfonilamino)propil]carbamato de terc-butilo
Comparación:
- Diferencias estructurales: La presencia de diferentes sustituyentes en el grupo sulfonilamino.
- Reactividad: Variaciones en la reactividad debido a diferentes efectos electrónicos y estéricos.
- Aplicaciones: Diferencias en las aplicaciones según sus propiedades únicas.
Propiedades
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5S/c1-14-7-9-16(10-8-14)26(23,24)19-15(2)13-20(11-6-12-21)17(22)25-18(3,4)5/h7-10,15,19,21H,6,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKHOFQISYMIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CN(CCCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)


![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)

![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)

![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12292085.png)
![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)
